![molecular formula C18H16N2O2 B2631776 2-methyl-N-(4-methyl-2-oxo-1H-quinolin-7-yl)benzamide CAS No. 1161124-40-8](/img/structure/B2631776.png)
2-methyl-N-(4-methyl-2-oxo-1H-quinolin-7-yl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound or its analogs often involves the reaction of anilines using malonic acid equivalents . Another method involves the reaction of 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate .Molecular Structure Analysis
The molecular structure of “2-methyl-N-(4-methyl-2-oxo-1H-quinolin-7-yl)benzamide” consists of a quinoline moiety, which is a heterocyclic aromatic compound with a benzene ring fused to a pyridine ring . The quinoline moiety displays different tautomeric forms between the carbonyl groups .Chemical Reactions Analysis
The chemical reactions involving this compound or its analogs are diverse. For instance, the reaction of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in a glacial acetic acid affords a related compound .Scientific Research Applications
- Application : Researchers have investigated the cytotoxic effects of this compound against cancer cell lines. Its ability to inhibit cell growth and induce apoptosis makes it a promising candidate for further development in cancer therapy .
- Application : Studies have explored the antibacterial and antifungal effects of this compound. It may serve as a lead compound for designing novel antimicrobial agents .
- Application : Some studies suggest that this compound exhibits neuroprotective properties. It could potentially mitigate neuronal damage and oxidative stress, making it relevant for neurodegenerative conditions .
- Application : Researchers have used this compound in the synthesis of related heterocycles. Its unique structure allows for diverse transformations, making it valuable in organic synthesis .
Anticancer Activity
Antimicrobial Properties
Neuroprotective Effects
Synthetic Applications
Future Directions
The future directions for research on “2-methyl-N-(4-methyl-2-oxo-1H-quinolin-7-yl)benzamide” could involve further exploration of its synthesis methods, potential biological activities, and its analogs. Given the diverse biological activities of quinoline derivatives, this compound could be a potential candidate for drug research and development .
properties
IUPAC Name |
2-methyl-N-(4-methyl-2-oxo-1H-quinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-11-5-3-4-6-15(11)18(22)19-13-7-8-14-12(2)9-17(21)20-16(14)10-13/h3-10H,1-2H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHAKYJLWGGCEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=CC(=O)N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide |
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